5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid
CAS No.: 918494-39-0
Cat. No.: VC18582668
Molecular Formula: C13H13BrN2O4S
Molecular Weight: 373.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 918494-39-0 |
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Molecular Formula | C13H13BrN2O4S |
Molecular Weight | 373.22 g/mol |
IUPAC Name | 5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid |
Standard InChI | InChI=1S/C13H13BrN2O4S/c14-8-3-4-10-9(7-8)12(11(15-10)13(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,15H,1-2,5-6H2,(H,17,18) |
Standard InChI Key | INPCTETUAZKWOV-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound belongs to the indolecarboxylic acid class, characterized by the following features:
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Core structure: 5-Bromo-1H-indole with substitutions at positions 2 (carboxylic acid) and 3 (pyrrolidine-1-sulfonyl group).
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Molecular formula: (calculated molecular weight: 397.22 g/mol).
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Key functional groups:
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Bromine atom at position 5 (increases electrophilicity and influences binding interactions).
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Pyrrolidine sulfonyl moiety at position 3 (enhances solubility and modulates receptor affinity).
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Carboxylic acid at position 2 (facilitates hydrogen bonding and salt formation).
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Spectral and Computational Data
While experimental spectral data for this exact compound are unavailable, analogs provide predictive insights:
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NMR: Expected signals include:
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Aromatic protons (δ 7.2–8.1 ppm for indole H-4, H-6, and H-7).
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Pyrrolidine methylene protons (δ 2.8–3.5 ppm).
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IR spectroscopy: Strong absorption bands for sulfonyl (1150–1350 cm) and carboxylic acid (2500–3300 cm) groups.
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LogP: Predicted value of 2.29 (moderate lipophilicity) using consensus computational models .
Synthetic Methodologies
Key Intermediate Synthesis
The synthesis of 5-bromoindole derivatives typically begins with functionalization of the indole core. Patent WO2008150500A1 outlines a general pathway for analogous compounds:
Step 1: Bromination of Indole
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Reagents: -Bromosuccinimide (NBS) in dimethylformamide (DMF).
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Conditions: 0–5°C, 2–4 hours.
Step 2: Sulfonylation at Position 3
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Reagents: Pyrrolidine-1-sulfonyl chloride in dichloromethane.
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Catalyst: Triethylamine (TEA).
Optimization Challenges
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Regioselectivity: Competitive sulfonylation at indole N-1 requires protecting group strategies (e.g., benzyl carbamate) .
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Purification: Silica gel chromatography with dichloromethane/ethanol/ammonia mobile phases is critical to achieve >95% purity .
ADMET Profiling
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Solubility: Predicted aqueous solubility of 0.073 mg/mL (SILICOS-IT model) .
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BBB permeability: Moderate (logBB = -0.43) due to sulfonyl group polarity .
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Metabolism: Hepatic CYP3A4/2D6-mediated oxidation of pyrrolidine ring (in silico prediction) .
Industrial Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Eletriptan analogs: Brominated indoles are key intermediates in 5-HT agonists .
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Kinase inhibitor development: Sulfonamide indoles are privileged scaffolds in oncology drug discovery .
Table 2: Synthetic Routes to Related Therapeutics
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